An In-Depth Technical Guide to 2-(Isopropylsulfonyl)ethanamine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-(Isopropylsulfonyl)ethanamine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug development, the strategic use of novel building blocks is paramount to the successful design and synthesis of new therapeutic agents. 2-(Isopropylsulfonyl)ethanamine hydrochloride is a bifunctional molecule that has garnered interest as a versatile intermediate. Its structure, featuring a primary amine and an isopropylsulfonyl moiety, offers a unique combination of properties that are attractive for incorporation into drug candidates. The sulfone group can act as a hydrogen bond acceptor and improve metabolic stability, while the primary amine provides a key reactive handle for further molecular elaboration.
This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic pathway, and the potential applications of 2-(Isopropylsulfonyl)ethanamine hydrochloride for researchers and scientists in the field of drug discovery.
Chemical Identity and Physicochemical Properties
2-(Isopropylsulfonyl)ethanamine hydrochloride is a solid, crystalline compound at room temperature.[1] Its fundamental identifiers and physicochemical properties are summarized in the table below. It is important to note that while some experimental data is available, other parameters are based on predictions and should be considered as such.
| Identifier | Value | Source |
| IUPAC Name | 2-(isopropylsulfonyl)ethan-1-amine hydrochloride | N/A |
| CAS Number | 614753-55-8 | [2] |
| Molecular Formula | C₅H₁₄ClNO₂S | |
| Molecular Weight | 187.69 g/mol | |
| Physical Form | Solid | [1] |
| Predicted Boiling Point | 298.2 ± 23.0 °C | [3] |
| Predicted Density | 1.0 +/- 0.06 g/cm³ | [3] |
| Water Solubility | Soluble | [4] |
Spectroscopic Characterization
While specific, experimentally verified spectroscopic data for 2-(Isopropylsulfonyl)ethanamine hydrochloride is not widely published, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a characteristic septet for the methine proton of the isopropyl group, a doublet for the two methyl groups of the isopropyl moiety, and two triplets for the two methylene groups of the ethyl chain. The amine protons may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum should display distinct signals for the methine and methyl carbons of the isopropyl group, as well as for the two methylene carbons of the ethyl chain.
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit strong absorption bands corresponding to the S=O stretching of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). N-H stretching vibrations of the primary amine hydrochloride would be expected in the range of 3200-2800 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base (C₅H₁₃NO₂S) upon ionization.
Synthesis and Purification
A plausible and efficient synthetic route to 2-(Isopropylsulfonyl)ethanamine hydrochloride can be designed based on established organic chemistry principles. A potential two-step synthesis is outlined below.
A potential synthetic workflow for 2-(Isopropylsulfonyl)ethanamine hydrochloride.
Experimental Protocol:
Step 1: Synthesis of 2-(Isopropylthio)ethanamine
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To a solution of 2-chloroethanamine hydrochloride in a suitable solvent such as ethanol, add a solution of sodium hydroxide to neutralize the hydrochloride and liberate the free amine.
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Cool the reaction mixture in an ice bath and add isopropyl mercaptan dropwise.
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Allow the reaction to stir at room temperature overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, perform an aqueous work-up to remove inorganic salts.
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Extract the product with an organic solvent (e.g., dichloromethane).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(isopropylthio)ethanamine.
Step 2: Oxidation to 2-(Isopropylsulfonyl)ethanamine and Hydrochloride Salt Formation
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Dissolve the crude 2-(isopropylthio)ethanamine from Step 1 in a suitable solvent like dichloromethane or acetic acid.
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Cool the solution in an ice bath and add an oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.
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Stir the reaction at room temperature until the oxidation is complete, as monitored by TLC.
-
Quench any excess oxidizing agent.
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Wash the reaction mixture with a solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Dissolve the crude 2-(isopropylsulfonyl)ethanamine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).
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Add a solution of hydrochloric acid in the same solvent dropwise with stirring to precipitate the hydrochloride salt.
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Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield 2-(Isopropylsulfonyl)ethanamine hydrochloride of high purity.
Applications in Drug Discovery and Medicinal Chemistry
2-(Isopropylsulfonyl)ethanamine hydrochloride serves as a valuable building block in the synthesis of more complex molecules for drug discovery. The presence of both a primary amine and a sulfone group allows for diverse chemical modifications.
Synthetic utility of 2-(Isopropylsulfonyl)ethanamine hydrochloride in medicinal chemistry.
The primary amine can be readily acylated to form amides, reacted with isocyanates to form ureas, or undergo reductive amination with aldehydes and ketones to generate secondary amines. These reactions are fundamental in medicinal chemistry for exploring the structure-activity relationships (SAR) of a lead compound.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of 2-(Isopropylsulfonyl)ethanamine hydrochloride.
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Storage Conditions: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
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Stability: As a hydrochloride salt, it is generally more stable and less prone to degradation than its free base form.[7] However, long-term stability studies under various conditions (e.g., temperature, humidity, light) are recommended to establish a definitive shelf-life for specific applications, in line with ICH guidelines.[8]
Safety and Handling
Based on available safety data, 2-(Isopropylsulfonyl)ethanamine hydrochloride is classified as causing skin sensitization and serious eye irritation.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Avoid breathing dust. Use in a well-ventilated area or under a chemical fume hood.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
2-(Isopropylsulfonyl)ethanamine hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its bifunctional nature, combining a reactive primary amine with a metabolically robust isopropylsulfonyl group, provides a powerful tool for the synthesis of novel and diverse molecular scaffolds. While a comprehensive set of experimental data is not yet publicly available, this guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications. As the demand for innovative chemical matter in drug development continues to grow, the utility of such well-designed building blocks will undoubtedly increase.
References
Sources
- 1. 2-(Isopropylsulfonyl)ethanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 614753-55-8|2-(Isopropylsulfonyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 2-(isopropylsulfonyl)ethanamine | 320337-16-4 [amp.chemicalbook.com]
- 4. 2-(isopropylsulfonyl)ethanamine at Best Price in Wujiang, Jiangsu | Stru Chem Co., Ltd. [tradeindia.com]
- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-arylamino-4-(1-methyl-3-isopropylsulfonyl-4-pyrazol-amino)pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 98231-71-1: Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]… [cymitquimica.com]
- 8. ema.europa.eu [ema.europa.eu]
